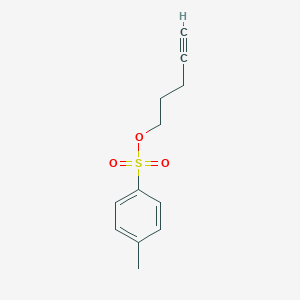

pent-4-ynyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMRXOBWIYVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450150 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-50-0 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemistry of Pent-4-ynyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pent-4-ynyl 4-methylbenzenesulfonate, a bifunctional reagent, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating a terminal alkyne and a tosylate leaving group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the practical insights and causalities behind experimental choices, empowering researchers to leverage this reagent's full potential in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound, also known as 4-pentynyl p-tosylate, is a solid at room temperature with a molecular weight of 238.30 g/mol .[1] It is sparingly soluble in chloroform and methanol.[2] Due to its chemical nature as a tosylate, it is an alkylating agent and should be handled with appropriate safety precautions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77758-50-0 | [1] |

| Molecular Formula | C₁₂H₁₄O₃S | [1] |

| Molecular Weight | 238.30 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

| Storage | Store at -20°C in a freezer | [2] |

Safety and Handling:

As with all alkylating agents, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with copious amounts of water.[3] Contaminated clothing should be removed and washed before reuse.[3] For disposal, follow local regulations for chemical waste.[3]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of pent-4-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds with high yield and is generally straightforward to perform.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful synthesis. The alcohol (pent-4-yn-1-ol) acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly for less reactive alcohols. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the tosyl chloride and the product. Performing the reaction at low temperatures (0 °C initially) helps to control the exothermic nature of the reaction and minimize side reactions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Pent-4-yn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pent-4-yn-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Addition of Base and Catalyst: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.05 eq.).

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification by Flash Column Chromatography

The crude this compound is typically purified by flash column chromatography on silica gel.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6][7]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[8][9]

-

Elution: Elute the column with the chosen solvent system.[10] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.[8]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

Table 2: Representative Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methyl group of the tosyl group, the methylene groups of the pentynyl chain, and the terminal alkyne proton.[11][12][13] |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbons of the pentynyl chain (including the two sp-hybridized carbons of the alkyne), and the carbon attached to the oxygen of the tosylate.[11][14] |

| FTIR | Characteristic absorption bands for the S=O stretching of the sulfonate group, C-O stretching, aromatic C-H stretching, aliphatic C-H stretching, and the terminal alkyne C≡C and C-H stretching.[15][16] |

Key Reactions and Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in organic synthesis, particularly in the context of drug discovery and development.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne moiety of this compound is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[17] This reaction allows for the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-functionalized molecule. This strategy is widely used for bioconjugation, lead optimization, and the synthesis of complex drug candidates.

Diagram 1: Generalized Workflow for a CuAAC Reaction

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Experimental Protocol: CuAAC with Benzyl Azide

This protocol provides a general procedure for the CuAAC reaction.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-BuOH and water.[18]

-

Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (10 mol%) and CuSO₄·5H₂O (5 mol%).[18]

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[18][19]

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[18]

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[18] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]

-

Purification: Purify the resulting triazole product by flash column chromatography.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through Sₙ2 reactions.

Diagram 2: Nucleophilic Substitution of this compound

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pent-4-YN-1-YL 4-methylbenzenesulfonate|lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. orgsyn.org [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. ijpra.com [ijpra.com]

- 8. Purification [chem.rochester.edu]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. rsc.org [rsc.org]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Click Chemistry [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. broadpharm.com [broadpharm.com]

understanding the reactivity of pent-4-ynyl tosylate

An In-depth Technical Guide to the Reactivity of Pent-4-ynyl Tosylate

Abstract

Pent-4-ynyl tosylate is a versatile bifunctional molecule that holds significant value in modern organic synthesis. Its structure incorporates a terminal alkyne and a p-toluenesulfonate (tosylate) group, an excellent leaving group. This unique combination allows for a diverse range of chemical transformations, primarily centered around the competition between intermolecular nucleophilic substitution and intramolecular cyclization. This guide provides an in-depth exploration of the synthesis, reactivity, and mechanistic underpinnings of pent-4-ynyl tosylate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of Pent-4-ynyl Tosylate

In the landscape of synthetic chemistry, molecules that offer multiple, controllable reaction pathways are invaluable. Pent-4-ynyl tosylate (pent-4-yn-1-yl 4-methylbenzenesulfonate) is a prime example of such a substrate. Its utility stems from two key structural features:

-

The Tosylate Group (-OTs): The p-toluenesulfonate group is an exceptional leaving group in nucleophilic substitution and elimination reactions. This is due to the stability of the resulting tosylate anion, which delocalizes its negative charge through resonance across three oxygen atoms, making it a very weak base.[1][2] The conversion of the primary alcohol of pent-4-yn-1-ol into a tosylate transforms a poor leaving group (-OH) into a highly reactive site for nucleophilic attack.[3][4]

-

The Terminal Alkyne (C≡CH): The alkyne moiety serves as a latent nucleophile. The π-electrons of the carbon-carbon triple bond can participate in intramolecular reactions, leading to the formation of cyclic structures. This pathway is in direct competition with intermolecular reactions involving external nucleophiles.

The central challenge and opportunity in harnessing the chemistry of pent-4-ynyl tosylate lie in selectively directing its reactivity toward a desired outcome—be it linear substitution or cyclic rearrangement. This guide will illuminate the principles that govern this selectivity.

Synthesis of Pent-4-ynyl Tosylate

The standard and most reliable method for preparing pent-4-ynyl tosylate is the reaction of its corresponding alcohol, pent-4-yn-1-ol, with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5]

The conversion of the alcohol to a tosylate proceeds with the retention of configuration at the carbon center because the C-O bond of the alcohol is not broken during the reaction.[6][7][8] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.

Caption: General workflow for the synthesis of pent-4-ynyl tosylate.

Experimental Protocol: Synthesis of Pent-4-ynyl Tosylate

This protocol describes a representative procedure for the tosylation of pent-4-yn-1-ol.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pent-4-yn-1-ol (1.0 equiv) and anhydrous pyridine (2.0-3.0 equiv).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1-1.2 equiv) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred alcohol solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Workup: Pour the reaction mixture into a separatory funnel containing cold 1M HCl solution and extract with ethyl acetate (3 x volumes). The aqueous wash removes pyridine hydrochloride.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure pent-4-ynyl tosylate.[9]

Core Reactivity Profile

The reactivity of pent-4-ynyl tosylate is a delicate balance between intermolecular and intramolecular pathways. The choice of nucleophile, solvent, and temperature dictates the major product.

Intermolecular Nucleophilic Substitution (Sₙ2)

As a primary tosylate, pent-4-ynyl tosylate is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. When treated with a strong, external nucleophile (e.g., NaN₃, NaCN, NaBr), the reaction proceeds via a backside attack, displacing the tosylate leaving group.

Caption: Sₙ2 mechanism on pent-4-ynyl tosylate.

This pathway is favored by:

-

Strong, non-bulky nucleophiles.

-

Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the nucleophile, enhancing its reactivity.

-

Lower temperatures, which typically favor the lower activation energy pathway of substitution over elimination or cyclization.

The Sₙ2 reaction is a cornerstone of synthetic utility, allowing for the direct introduction of a wide variety of functional groups at the terminal position of the five-carbon chain.[1]

Intramolecular Cyclization

Under conditions that disfavor the Sₙ2 reaction (e.g., with a weak or no external nucleophile) and in a non-nucleophilic or weakly nucleophilic solvent, the alkyne can act as an internal nucleophile. The reaction is believed to proceed through the formation of a vinyl cation intermediate after the departure of the tosylate, which is then rapidly trapped by the alkyne π-bond. This results in the formation of a five-membered ring.

This type of reaction is an example of a 5-exo-dig cyclization, a pathway that is generally favored according to Baldwin's rules.

Caption: Plausible cationic pathway for intramolecular cyclization.

Factors that promote intramolecular cyclization include:

-

Weakly or non-nucleophilic solvents such as trifluoroethanol (TFE) or acetic acid.[10]

-

Elevated temperatures, which provide the activation energy needed for the cyclization pathway.

-

The absence of strong external nucleophiles, which would otherwise outcompete the internal alkyne nucleophile.

-

Lewis acid catalysis can sometimes be used to facilitate the departure of the leaving group and promote cation formation.

Solvolysis

In polar protic solvents (e.g., water, ethanol, formic acid) and in the absence of a strong nucleophile, pent-4-ynyl tosylate can undergo solvolysis.[11] This reaction can be complex, often yielding a mixture of products from both direct substitution by the solvent and intramolecular cyclization followed by trapping of the cyclic intermediate by the solvent. The product ratio is highly dependent on the specific solvent's nucleophilicity and ionizing power.[11]

Summary of Reactivity Control

The predictable control over the reaction pathway of pent-4-ynyl tosylate is crucial for its application in targeted synthesis. The key parameters are summarized below.

| Parameter | Favors Intermolecular Sₙ2 | Favors Intramolecular Cyclization | Causality |

| Nucleophile | Strong, high concentration (e.g., N₃⁻, CN⁻, I⁻) | Weak or absent | A strong external nucleophile will kinetically outcompete the weaker internal alkyne nucleophile. |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Non-nucleophilic, Ionizing (e.g., TFE, HCOOH) | Aprotic solvents enhance the strength of external nucleophiles. Ionizing solvents promote leaving group departure to form a carbocation, initiating cyclization.[10][11] |

| Temperature | Lower (0-25 °C) | Higher (50-100 °C) | Cyclization often has a higher activation energy barrier than direct substitution. |

| Catalyst | None required | Lewis Acids (e.g., Ag⁺, Zn²⁺) | Lewis acids can coordinate to the alkyne or assist in leaving group departure, promoting the cationic pathway. |

Conclusion and Outlook

Pent-4-ynyl tosylate is a powerful synthetic intermediate whose reactivity can be precisely steered by the rational selection of reaction conditions. The ability to pivot between nucleophilic substitution and intramolecular cyclization provides chemists with a flexible tool for constructing both linear and complex cyclic molecular architectures. For professionals in drug development, mastering the reactivity of such bifunctional building blocks is essential for the efficient and creative synthesis of novel therapeutic agents. Future research may further expand its utility through the development of novel catalytic systems that can achieve even greater selectivity and explore new reaction manifolds, such as radical cyclizations or transition-metal-mediated processes.[12]

References

- Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). Google Scholar.

- Using an appropriate tosylate intermediate, synthesize the follow... (2024). Pearson+.

- Preparation of mesylates and tosyl

- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.

- The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (n.d.). White Rose Research Online.

- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.

- Ch8 : Tosyl

- Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr

- A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosyl

- Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies. (2025).

- Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. (n.d.). OrgoSolver.

- Conversion of alcohols to alkyl halides, tosylates and mesylates. (n.d.). Organic Chemistry 1: An open textbook.

- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). Benchchem.

- Chapter 11 Part 3 Reactions of Tosyl

- Application Notes and Protocols for Intramolecular Cyclization Reactions Involving O-Tosyloxy Amino Groups. (n.d.). Benchchem.

- 12.

- Tosylates And Mesyl

- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl

- formation of tosylates & mesyl

- Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (n.d.).

- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (2025).

- Pent-4-YN-1-YL 4-methylbenzenesulfon

- Theoretical Studies on Farnesyl Cation Cyclization: Pathways to Pentalenene. (2025).

- 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pent-4-ynyl 4-methylbenzenesulfonate for Beginners in Organic Synthesis

This guide provides a comprehensive overview of pent-4-ynyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development who are new to this compound, this document delves into its synthesis, core principles of its reactivity, and practical applications, with a focus on the causality behind experimental choices.

Introduction: The Utility of a Bifunctional Reagent

This compound, often referred to as pent-4-ynyl tosylate, is a valuable bifunctional molecule in the synthetic chemist's toolkit. Its structure incorporates two key functional groups: a terminal alkyne and a tosylate ester. This unique combination allows for sequential or orthogonal chemical transformations, making it a powerful building block for the synthesis of complex molecules.

The terminal alkyne provides a handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction allows for the efficient and specific formation of a stable triazole ring, a common structural motif in pharmaceuticals and functional materials.[3]

Simultaneously, the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5] Alcohols are inherently poor leaving groups in such reactions because the hydroxide ion is a strong base.[4] By converting the primary alcohol of 4-pentyn-1-ol into a tosylate, we transform it into a reactive electrophile, susceptible to attack by a wide range of nucleophiles.[4][6] This conversion is crucial for forming new carbon-carbon and carbon-heteroatom bonds.

This guide will first detail the synthesis and characterization of this compound, followed by an exploration of its key applications with illustrative protocols.

Synthesis of this compound: The Tosylation Reaction

The most common and straightforward method for preparing this compound is through the tosylation of 4-pentyn-1-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[7]

The "Why": Understanding the Reagents and Conditions

-

p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group. The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the alcohol.

-

4-Pentyn-1-ol: The starting material, providing the pentynyl backbone. The primary alcohol's oxygen atom acts as the nucleophile in this reaction.

-

Pyridine: This reagent serves a dual purpose. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[8] This is crucial as the presence of acid could lead to unwanted side reactions. Secondly, and more subtly, pyridine can act as a nucleophilic catalyst.[9][10][11] It can react with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is an even more potent tosylating agent than TsCl itself.[8][9][10]

-

Dichloromethane (DCM): A common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction is complete.

-

Reaction Temperature: The reaction is typically carried out at 0 °C to control the reaction rate and minimize potential side reactions.[7]

Reaction Mechanism

The tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the reaction.[5][12]

Caption: Mechanism of alcohol tosylation using pyridine.

Detailed Experimental Protocol

Materials:

-

4-Pentyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-pentyn-1-ol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.5 equivalents) at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The key spectroscopic techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃S |

| Molecular Weight | 238.30 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[13] |

| Storage Temperature | -20°C Freezer[13] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

A singlet around 2.45 ppm corresponding to the methyl protons of the tosyl group.

-

A triplet around 1.95 ppm corresponding to the alkyne proton.

-

Multiplets in the regions of 1.8-2.0 ppm and 2.2-2.4 ppm for the methylene protons of the pentynyl chain.

-

A triplet around 4.1 ppm for the methylene protons adjacent to the tosylate oxygen.

-

Two doublets around 7.35 ppm and 7.80 ppm corresponding to the aromatic protons of the tosyl group.

-

-

¹³C NMR (CDCl₃):

-

Signals for the pentynyl chain carbons, including the terminal alkyne carbons around 69 ppm and 83 ppm.

-

A signal for the carbon attached to the tosylate oxygen around 69 ppm.

-

Aromatic carbon signals between 127 ppm and 145 ppm.

-

A signal for the methyl carbon of the tosyl group around 21.6 ppm.

-

-

IR (neat):

-

A sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A weak absorption band around 2120 cm⁻¹ for the C≡C stretch.

-

Strong absorption bands around 1360 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonate group.

-

Applications in Organic Synthesis

The dual functionality of this compound opens up a wide array of synthetic possibilities.

As an Alkylating Agent in Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the carbon to which it is attached highly electrophilic. This allows for Sₙ2 reactions with a variety of nucleophiles.[14]

Illustrative Reaction: Synthesis of an Azide

This reaction is particularly useful as the product, 5-azido-1-pentyne, is a precursor for click chemistry.

Caption: Sₙ2 reaction of pent-4-ynyl tosylate with sodium azide.

Protocol for the Synthesis of 5-Azido-1-pentyne:

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a key component for CuAAC reactions. This "click" reaction is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles.[1]

Illustrative Reaction: Synthesis of a Triazole-linked Tosylate

Caption: CuAAC "click" reaction of pent-4-ynyl tosylate.

Protocol for CuAAC Reaction:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and an organic azide (e.g., benzyl azide, 1.0 equivalent) in a 1:1 mixture of tert-butanol and water.[3]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.

Safety and Handling

This compound is an alkylating agent and should be handled with care.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[16][18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16][19] It is recommended to store it in a freezer at -20°C for long-term stability.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local regulations.[16][20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining the reactivity of a terminal alkyne and a tosylate leaving group, provides a powerful platform for the construction of complex molecular architectures. For beginners in organic synthesis, understanding the fundamental principles behind its preparation and reactivity is key to successfully employing this reagent in their research. This guide has provided a detailed overview of its synthesis, characterization, and key applications, with an emphasis on the rationale behind the experimental procedures. By following the outlined protocols and safety precautions, researchers can confidently utilize this compound to advance their synthetic goals.

References

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange . (2015). Chemistry Stack Exchange. [Link]

-

What happens if you add TsCl/pyridine to an alcohol? - brainly.com . (2023). brainly.com. [Link]

-

Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit . (2021). Reddit. [Link]

-

Pent-4-YN-1-YL 4-methylbenzenesulfonate - LookChem . (n.d.). LookChem. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry . (2015). Master Organic Chemistry. [Link]

-

SAFETY DATA SHEET . (n.d.). [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis . (n.d.). Organic Synthesis. [Link]

-

9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts . (2019). Chemistry LibreTexts. [Link]

-

Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 - YouTube . (2018). YouTube. [Link]

-

Tosylate Reactions [Organic Chemistry] Smith 2018 - YouTube . (2018). YouTube. [Link]

-

(2Z)-2-pentenyl 4-methylbenzenesulfonate - C12H16O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (2025). ChemSynthesis. [Link]

-

CID 21711137 | C14H14O6S2-2 - PubChem . (n.d.). PubChem. [Link]

-

Preparation of mesylates and tosylates | Organic chemistry | Khan Academy - YouTube . (2013). YouTube. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). [Link]

-

pent-4-yn-1-yl 4-methylbenzenesulfonate - IndiaMART . (n.d.). IndiaMART. [Link]

-

2 - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

-

Click chemistry - Wikipedia . (n.d.). Wikipedia. [Link]

-

Pent-4-en-1-yl methanesulfonate | C6H12O3S | CID 11062723 - PubChem . (n.d.). PubChem. [Link]

-

Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf . (n.d.). NCBI. [Link]

-

Pent-4-en-1-yl 4-(N,N-dipropylsulfamoyl)benzoate - PubChem . (n.d.). PubChem. [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

-

6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. Pent-4-YN-1-YL 4-methylbenzenesulfonate|lookchem [lookchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. chemscene.com [chemscene.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

exploring the role of pent-4-ynyl 4-methylbenzenesulfonate in click chemistry

An In-Depth Technical Guide to the Role of Pent-4-ynyl 4-Methylbenzenesulfonate in Click Chemistry

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a highly efficient and bioorthogonal method for covalently linking molecules. A key challenge in its application is the strategic introduction of a terminal alkyne—one of the two essential reactive partners—onto a molecule of interest. This technical guide provides an in-depth exploration of this compound, a versatile and powerful reagent designed for this purpose. We will dissect its synthesis, mechanism of action, and provide field-proven protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent to its full potential.

Core Principles: The Two-Step Strategy for Alkyne Introduction

This compound serves as a bifunctional linker. It contains a stable, reactive terminal alkyne for participation in click chemistry and a tosylate group, which is an exceptionally good leaving group.[1] This dual-functionality enables a robust, two-step workflow for labeling diverse substrates.

The primary role of this reagent is not to participate in the click reaction directly, but to first covalently attach the pent-4-ynyl "handle" to a target molecule. This is achieved by leveraging the tosylate group's ability to be easily displaced by a nucleophile present on the substrate (e.g., an amine, thiol, or hydroxyl group).[2] Once the substrate is alkynyl-functionalized, it is ready for the highly specific CuAAC reaction with any azide-containing molecule.

Caption: Overall workflow for substrate modification using this compound.

Reagent Profile and Synthesis

This compound (also known as 4-pentynyl p-tosylate) is a stable, crystalline solid at room temperature, though it is best stored at low temperatures (-20°C) for long-term stability.[3]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77758-50-0 | [3] |

| Molecular Formula | C₁₂H₁₄O₃S | [3] |

| Molecular Weight | 238.30 g/mol | [3] |

| Storage Temperature | -20°C Freezer | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Appearance | White to off-white solid | N/A |

Synthesis of this compound

The synthesis is a standard tosylation of the corresponding primary alcohol, pent-4-yn-1-ol. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] A key advantage of this method is that the C-O bond of the alcohol is not broken, meaning the reaction proceeds with complete retention of configuration at the carbon center.[4][5]

Caption: Simplified mechanism for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on well-established methods for alcohol tosylation.[1][4][6]

Materials:

-

Pent-4-yn-1-ol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous pyridine or triethylamine (TEA) (1.5 eq.)

-

Anhydrous dichloromethane (DCM) (10 volumes)

-

Deionized water, 1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve pent-4-yn-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 0°C.

-

Stir the reaction at 0°C for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude tosylate by column chromatography on silica gel or recrystallization if necessary.

Application in Click Chemistry: Protocols and Workflow

The true utility of the reagent is realized in the two-step sequence of alkynylation followed by CuAAC.

Step 1: Substrate Alkynylation via Nucleophilic Substitution

Here, the tosylate is displaced by a nucleophile on the target molecule. The following is a general protocol for labeling a substrate with an amine nucleophile.

Protocol 2: General Alkynylation of an Amine-Containing Substrate

This protocol is adapted from standard Sₙ2 displacement procedures for tosylates.[1]

Materials:

-

Amine-containing substrate (e.g., protein, peptide) (1.0 eq.)

-

This compound (1.5 - 3.0 eq.)

-

Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., DIPEA), if required for pH adjustment

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Dissolve the amine-containing substrate in the chosen anhydrous solvent. For biomolecules, a suitable aqueous buffer may be used, but reaction efficiency might be lower.

-

Add this compound to the solution. The excess is to drive the reaction to completion.

-

If the substrate is an amine salt, add a non-nucleophilic base like DIPEA to deprotonate the amine and facilitate the reaction.

-

Stir or agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-12 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, MALDI-TOF for peptides/proteins).

-

Upon completion, the alkynyl-functionalized product must be purified away from excess reagent and byproducts. For biomolecules, this is typically achieved via size-exclusion chromatography, dialysis, or spin filtration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne handle installed, the molecule is now ready for conjugation to any azide-modified partner. The CuAAC reaction is highly efficient, bioorthogonal, and proceeds under mild, often aqueous, conditions.[7][8] The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9]

Protocol 3: CuAAC Bioconjugation

This protocol is based on optimized procedures for bioconjugation.[9][10][11]

Materials:

-

Alkynyl-functionalized substrate (from Protocol 2) (1.0 eq.)

-

Azide-containing partner (e.g., azide-dye, azide-biotin) (1.5 - 5.0 eq.)

-

Buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared )

-

Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

Procedure:

-

In a reaction vessel, combine the alkynyl-functionalized substrate and the azide-containing partner in the buffer.

-

Prepare a premixed catalyst solution by adding the CuSO₄ stock and the ligand stock together. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[9]

-

Add the premixed catalyst-ligand solution to the reaction mixture. Final copper concentration is typically 50-250 µM. The ligand-to-copper ratio is often 5:1.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 1-5 mM.

-

Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

-

The final conjugate can be purified using methods appropriate for the substrate, such as size-exclusion chromatography or dialysis, to remove the catalyst, excess reagents, and byproducts.

Trustworthiness: Self-Validating Systems and Causality

-

Why Tosylate? The tosylate group is ideal because its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8). This means the tosylate anion is a very stable, weak base, and therefore an excellent leaving group, which drives the nucleophilic substitution reaction forward.[1]

-

Why a Base in Tosylation? The tosylation reaction produces HCl as a byproduct. A non-nucleophilic base like pyridine is essential to neutralize this acid, preventing unwanted side reactions and driving the equilibrium towards the product.[4]

-

Why a Ligand in CuAAC? Copper(I) can be cytotoxic and can cause oxidative damage to biomolecules. A chelating ligand like THPTA stabilizes the Cu(I) oxidation state, increases the reaction rate, and protects the biological sample from damage.[7][9]

-

Why Fresh Sodium Ascorbate? Sodium ascorbate is a reducing agent that is susceptible to oxidation by atmospheric oxygen. Using a freshly prepared solution ensures a sufficient concentration of the active reducing agent to generate and maintain the Cu(I) catalyst.[9]

Conclusion

This compound is a highly effective and versatile tool for chemical biology and drug development. It provides a reliable method for installing a terminal alkyne onto a wide variety of nucleophile-containing molecules. By understanding the mechanisms of tosylation and nucleophilic substitution, and by employing optimized protocols for the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition, researchers can confidently and efficiently construct complex molecular conjugates for a vast array of applications, from fluorescently labeling proteins to synthesizing novel drug candidates.

References

-

General procedure for alcohol tosylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

-

Pent-4-YN-1-YL 4-methylbenzenesulfonate. (n.d.). LookChem. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-163. Available from: [Link]

-

Click-chemistry-like reactions compatible with peptides? (2015). ResearchGate. Retrieved from [Link]

-

Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

-

4-penten-1-ol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

-

Protein click chemistry and its potential for medical applications. (2024). Quarterly Reviews of Biophysics, Cambridge Core. Retrieved from [Link]

-

Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2025). ResearchGate. Retrieved from [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC - NIH. Retrieved from [Link]

-

Click chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved from [Link]

-

Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved from [Link]

-

Ch8 : Tosylates. (n.d.). University of Calgary. Retrieved from [Link]

-

Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Pent-4-YN-1-YL 4-methylbenzenesulfonate|lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

CAS number 77758-50-0 chemical properties and uses

An In-Depth Technical Guide to N-Desethyl Amodiaquine: The Core Active Metabolite in Malaria Therapy

A Note on Chemical Identification: The CAS number 77758-50-0 provided in the query corresponds to Pent-4-yn-1-yl 4-methylbenzenesulfonate, a chemical intermediate. However, the context of the request for a technical guide for drug development professionals strongly suggests an interest in a pharmacologically active substance. It is highly probable that the intended compound was N-Desethyl amodiaquine (DEAQ), the principal active metabolite of the antimalarial drug amodiaquine. N-Desethyl amodiaquine has the CAS number 79352-78-6 (free base). This guide will focus on N-Desethyl amodiaquine, a compound of significant interest in parasitology and medicinal chemistry.

Introduction: The Pivotal Role of a Metabolite

In the landscape of antimalarial therapeutics, the 4-aminoquinoline derivative amodiaquine holds a significant place, often administered in combination with artesunate.[1] However, the parent drug is rapidly and extensively metabolized in the liver, giving rise to its primary and most biologically active metabolite, N-desethylamodiaquine (DEAQ).[2][3] So profound is this conversion that amodiaquine is often considered a prodrug for DEAQ.[3] Due to its prolonged elimination half-life and potent antiplasmodial activity, DEAQ is responsible for the majority of the therapeutic and prophylactic effects observed following amodiaquine administration.[4][5] This guide provides a comprehensive technical overview of the chemical properties, pharmacological profile, and clinical significance of N-Desethyl amodiaquine for researchers and scientists in the field of drug development.

Chemical and Physical Properties

N-Desethyl amodiaquine is a solid, appearing as a yellow to dark yellow substance.[6] Its chemical structure is closely related to that of amodiaquine, differing by the absence of one ethyl group on the side chain. This seemingly minor structural modification has significant implications for its pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 79352-78-6 (Free Base) | [7][8] |

| Molecular Formula | C₁₈H₁₈ClN₃O | [7] |

| Molecular Weight | 327.81 g/mol | [7] |

| Purity | ≥95% - 99.58% (Commercially available standards) | [6][7] |

| Solubility | Soluble in DMSO, Methanol, and Water | [6][9] |

| Appearance | Solid | [7] |

The Antimalarial Mechanism of Action: Disruption of Heme Detoxification

The primary mode of action for N-Desethyl amodiaquine, consistent with other 4-aminoquinoline antimalarials, is the disruption of a critical detoxification pathway within the malaria parasite, Plasmodium falciparum.[5] As the parasite resides within human red blood cells, it digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

N-Desethyl amodiaquine is believed to accumulate in the parasite's food vacuole and interfere with this polymerization process. By forming a complex with the heme, it prevents the formation of hemozoin, leading to a buildup of toxic heme that ultimately induces parasite death through oxidative damage to cellular components.[5]

Caption: Mechanism of N-Desethyl amodiaquine action.

Metabolic Pathway and Pharmacokinetics

Amodiaquine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[2] The conversion of amodiaquine to its active metabolite, N-desethylamodiaquine, is primarily mediated by the cytochrome P450 enzyme CYP2C8.[10][11] This metabolic step is crucial for the drug's efficacy. The N-deethylation of amodiaquine is a high-affinity, high-turnover reaction, making it an excellent marker for CYP2C8 activity.[10]

Caption: Metabolic conversion of Amodiaquine to DEAQ.

The pharmacokinetic profile of DEAQ is characterized by a much longer terminal elimination half-life (9-18 days) compared to the parent drug.[4] This extended presence in the bloodstream contributes significantly to the post-treatment prophylactic effect of amodiaquine.

Genetic polymorphisms in the CYP2C8 gene can significantly impact the metabolism of amodiaquine.[12] Individuals with certain CYP2C8 variants, such as CYP2C8*2, may exhibit impaired conversion of amodiaquine to DEAQ, leading to lower intrinsic clearance.[12] This can have clinical implications for both the efficacy and toxicity of the drug.

In Vitro Antiplasmodial Activity

N-Desethyl amodiaquine demonstrates potent activity against various strains of P. falciparum. While amodiaquine itself is more potent in vitro, the high concentrations and prolonged presence of DEAQ in the blood make it the primary driver of the overall antimalarial effect in vivo.[2][3] Interestingly, studies have shown a synergistic effect between amodiaquine and DEAQ against P. falciparum in vitro.[9]

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| N-Desethyl amodiaquine | V1/S (Resistant) | 97 | [13] |

| 3D7 (Sensitive) | 25 | [13] | |

| Field Isolates (Thailand) | 67.5 | [14][15] | |

| Amodiaquine | V1/S (Resistant) | 15 | [14] |

| 3D7 (Sensitive) | 8 | [14] | |

| Field Isolates (Thailand) | 18.2 | [14][15] | |

| Chloroquine | Field Isolates (Thailand) | 313 | [14][15] |

Experimental Protocol: In Vitro Antiplasmodial Susceptibility Testing

The following is a generalized protocol for assessing the in vitro activity of N-Desethyl amodiaquine against P. falciparum, based on the principles of schizont maturation inhibition assays.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of N-Desethyl amodiaquine against cultured P. falciparum.

Materials:

-

N-Desethyl amodiaquine reference standard

-

P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well microtiter plates

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Microscope and Giemsa stain

-

Fluorescent DNA dye (e.g., SYBR Green I) and microplate reader (for fluorescence-based assays)

Procedure:

-

Drug Preparation: Prepare a stock solution of N-Desethyl amodiaquine in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol lysis.

-

Assay Setup:

-

Add the serially diluted N-Desethyl amodiaquine to the wells of a 96-well plate. Include drug-free wells as a negative control.

-

Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.

-

-

Incubation: Incubate the plates for 48-72 hours in the controlled atmosphere incubator at 37°C to allow for schizont maturation.

-

Assay Readout:

-

Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites under a microscope.

-

Fluorescence-based method: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye. Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.

-

Plot the inhibition percentage against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Applications in Drug Development and Research

High-purity N-Desethyl amodiaquine reference standards are essential for a variety of applications in the pharmaceutical sciences:[16]

-

Pharmacokinetic and Bioequivalence Studies: To accurately quantify the metabolite in biological samples.

-

Metabolism Research: To study the activity of CYP2C8 and investigate potential drug-drug interactions.[17]

-

In Vitro and In Vivo Efficacy Studies: As a key compound for assessing antimalarial activity.

-

Toxicity and Safety Assessment: To evaluate the potential adverse effects associated with amodiaquine treatment.

Conclusion

N-Desethyl amodiaquine is a cornerstone of amodiaquine's therapeutic efficacy against malaria. Its potent antiplasmodial activity, coupled with its favorable pharmacokinetic profile, underscores its importance in clinical practice. For researchers in drug development, a thorough understanding of its properties, mechanism of action, and metabolic pathways is critical for optimizing antimalarial therapies, investigating drug resistance, and exploring new therapeutic strategies. The continued availability of high-purity reference standards for N-Desethyl amodiaquine will be instrumental in advancing these research endeavors.

References

- MedchemExpress. N-Desethyl amodiaquine | Parasite Inhibitor. MedchemExpress.com. Accessed January 12, 2026.

- PharmGKB. Amodiaquine Pathway, Pharmacokinetics. ClinPGx. Accessed January 12, 2026.

- Taylor & Francis. Amodiaquine – Knowledge and References. Taylor & Francis. Accessed January 12, 2026.

- Li XQ, Björkman A, Andersson TB, Ridderström M, Masimirembwa CM. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. J Pharmacol Exp Ther. 2002;300(2):399-407.

- Parikh S, Ouedraogo JB, Goldstein JA, et al. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clin Pharmacol Ther. 2007;82(2):197-203.

- CymitQuimica. N-Desethyl amodiaquine. CymitQuimica. Accessed January 12, 2026.

- Gil JP, Berglund EG. Amodiaquine and its main metabolite desethylamodiaquine. ResearchGate. Published March 2007. Accessed January 12, 2026.

- BenchChem. The Pharmacological Profile of N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide. Benchchem. Accessed January 12, 2026.

- BenchChem. N-Desethyl Amodiaquine: A Comparative Analysis of a Key Antimalarial Metabolite. Benchchem. Accessed January 12, 2026.

- ChemScene. 77758-50-0 | Pent-4-yn-1-yl 4-methylbenzenesulfonate. ChemScene. Accessed January 12, 2026.

- Cayman Chemical. N-desethyl Amodiaquine (hydrochloride) (CAS Number: 79049-30-2). Cayman Chemical. Accessed January 12, 2026.

- Semantic Scholar. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. Semantic Scholar. Published February 1, 2002. Accessed January 12, 2026.

- LGC Standards. N-Desethyl Amodiaquine Hydrochloride. LGC Standards. Accessed January 12, 2026.

- BenchChem. A Comparative Guide to N-Desethyl Amodiaquine Reference Standard Purity. Benchchem. Accessed January 12, 2026.

- Pooyindee N, Pang L, Davidson DE Jr. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. Am J Trop Med Hyg. 1989;40(1):7-10.

- Biomol. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical. Biomol.com. Accessed January 12, 2026.

- Sigma-Aldrich. N-Desethyl amodiaquine dihydrochloride ≥95%. Sigma-Aldrich. Accessed January 12, 2026.

- LookChem. Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem. Accessed January 12, 2026.

- Wikipedia. Amodiaquine. Wikipedia. Accessed January 12, 2026.

- AdooQ®. N-Desethyl amodiaquine dihydrochloride | Buy from Supplier AdooQ®. AdooQ®. Accessed January 12, 2026.

- Santa Cruz Biotechnology. 4-Pentynyl p-Tosylate | CAS 77758-50-0 | SCBT. Santa Cruz Biotechnology. Accessed January 12, 2026.

- Chemical-Suppliers. 4-Pentynyl p-Tosylate | CAS 77758-50-0. Chemical-Suppliers. Accessed January 12, 2026.

- ABX advanced biochemical compounds. Material Safety Data Sheet. Published June 5, 2012. Accessed January 12, 2026.

- PubChem. Desethylamodiaquine. PubChem. Accessed January 12, 2026.

- PubMed. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies. PubMed. Published February 15, 2008. Accessed January 12, 2026.

- Pharmaffiliates. CAS No : 77758-50-0| Chemical Name : 4-Pentynyl p-Tosylate, 90%.

- NIH. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. NIH. Accessed January 12, 2026.

- Scribd. ABX Chemicals Catalogue 2017. Scribd. Accessed January 12, 2026.

- ChemBuyersGuide.com. ABX advanced biochemical compounds GmbH. ChemBuyersGuide.com. Accessed January 12, 2026.

- Pharmaffiliates. Chemical Name : Sodium polyanethol sulfonate (Mv 9000-11000).

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 12, 2026.

- Guidechem. 6-Heptynoic acid 30964-00-2. Guidechem. Accessed January 12, 2026.

- Guidechem. 6-Heptynoic acid 30964-00-2 wiki. Guidechem. Accessed January 12, 2026.

Sources

- 1. Amodiaquine - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Desethyl amodiaquine dihydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Desethyl amodiaquine | CymitQuimica [cymitquimica.com]

- 8. N-Desethyl Amodiaquine Hydrochloride | LGC Standards [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 12. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pent-4-ynyl 4-methylbenzenesulfonate for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ynyl 4-methylbenzenesulfonate, a bifunctional reagent, possesses a terminal alkyne and a tosylate leaving group, making it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthesis. It further details its applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, efficiency and molecular complexity are paramount. The ability to introduce multiple functionalities in a single, strategic step is a key objective in the design of synthetic routes. This compound emerges as a reagent of significant interest due to its inherent bifunctional nature. It combines a terminal alkyne, a versatile handle for a myriad of transformations such as "click" chemistry and Sonogashira coupling, with a tosylate group, one of the most reliable and efficient leaving groups for nucleophilic substitution reactions.

The strategic value of this molecule lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of a molecular scaffold. For instance, the tosylate can be displaced by a nucleophile to form a new carbon-heteroatom or carbon-carbon bond, leaving the alkyne untouched for subsequent transformations. This guide will explore the fundamental aspects of this reagent, from its correct naming and properties to its practical application in the laboratory, providing the reader with the authoritative grounding necessary for its successful implementation in research and development.

Nomenclature and Identification

A precise understanding of chemical nomenclature is critical for unambiguous communication in scientific research. This compound is known by several names, which can be a source of confusion. This section aims to clarify its systematic and common nomenclature.

Systematic (IUPAC) Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is pent-4-yn-1-yl 4-methylbenzenesulfonate . This name is derived by identifying the parent alcohol (pent-4-yn-1-ol) and the parent sulfonic acid (4-methylbenzenesulfonic acid) that form the ester.

Common Synonyms

In literature and chemical catalogs, this compound is frequently referred to by several synonyms. Understanding these is crucial for effective literature searching and procurement. Common synonyms include:

-

Pent-4-ynyl tosylate[1]

-

4-Pentyn-1-ol tosylate[1]

-

5-(Tosyloxy)-1-pentyne[1]

-

4-Pentynyl p-toluenesulfonate[1]

-

Pent-4-yn-1-yl 4-methylbenzene-1-sulfonate[1]

Chemical Identifiers

For precise database searching and material identification, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 77758-50-0 | [1][2][3][4] |

| Molecular Formula | C12H14O3S | [1][2][4] |

| Molecular Weight | 238.30 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | [1][2] |

| InChIKey | HUDMRXOBWIYVMZ-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its safe handling, storage, and application in synthesis.

Physical Properties

| Property | Value | Notes |

| Appearance | Not explicitly stated in search results, but likely a solid or oil at room temperature. | Based on similar tosylates. |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] | The choice of solvent for reactions should consider this. |

| Storage Temperature | -20°C Freezer.[1] | Essential for long-term stability and to prevent degradation. |

| PSA (Polar Surface Area) | 51.75 Ų | [1] |

| XLogP3 | 2.4 | [1] |

Spectroscopic Data

While a full spectrum was not available in the initial search, typical spectroscopic features for this molecule can be predicted based on its structure. These predictions are invaluable for reaction monitoring and product characterization.

-

¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (~2.0 ppm), multiplets for the aliphatic chain protons, a triplet for the methylene group adjacent to the tosylate (~4.0 ppm), a singlet for the methyl group on the aromatic ring (~2.4 ppm), and two doublets in the aromatic region (~7.3 and ~7.7 ppm).

-

¹³C NMR: Key signals would include the two alkyne carbons (~70 and ~80 ppm), the aliphatic carbons, the carbon adjacent to the oxygen (~70 ppm), the methyl carbon (~21 ppm), and the aromatic carbons.

-

IR Spectroscopy: Characteristic peaks would be observed for the terminal alkyne C-H stretch (~3300 cm⁻¹), the alkyne C≡C stretch (~2120 cm⁻¹, often weak), and the strong S=O stretches of the sulfonate group (~1360 and ~1175 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the preparation of this compound is the reaction of pent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

The Causality Behind Experimental Choices

-

The Alcohol: Pent-4-yn-1-ol is chosen for its commercially available nature and the presence of a primary alcohol, which is readily reactive towards sulfonyl chlorides. The terminal alkyne provides the second key functionality.

-

The Sulfonylating Agent: Tosyl chloride is a widely used reagent because it is crystalline, stable, and relatively inexpensive. The resulting tosylate is an excellent leaving group, making the product highly susceptible to nucleophilic attack.

-

The Base: A non-nucleophilic base, typically pyridine or triethylamine, is crucial. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions of the alkyne or the alcohol.

-

The Solvent: An aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pent-4-yn-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.5 eq.) to the solution.

-

Addition of Tosyl Chloride: Dissolve tosyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate reaction completion.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a pure compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

The orthogonal reactivity of the alkyne and tosylate groups makes this reagent a powerful tool for the synthesis of complex molecules.

Role as an Alkylating Agent

The primary role of this compound is as an alkylating agent. The tosylate group is readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of a pentynyl chain onto various scaffolds.

-

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be alkylated to introduce the pentynyl moiety. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate.

-

O-Alkylation: Alcohols and phenols can be converted to their corresponding pentynyl ethers.

-

C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds.

Post-Alkylation Transformations of the Alkyne

Once the pentynyl group has been installed, the terminal alkyne serves as a versatile handle for further functionalization.

-

Click Chemistry: The terminal alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide to form a stable triazole ring. This is a highly efficient and bio-orthogonal reaction widely used in drug discovery and chemical biology.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex conjugated systems.

-

Other Alkyne Reactions: The alkyne can also participate in a variety of other transformations, such as hydration, hydrogenation, or metal-catalyzed cyclizations.

Logical Relationship in a Synthetic Strategy

Caption: Sequential functionalization strategy using the title compound.

Conclusion

This compound is a highly valuable and versatile bifunctional reagent for advanced organic synthesis. Its combination of a potent leaving group and a modifiable terminal alkyne provides a robust platform for the construction of complex molecular architectures. A clear understanding of its nomenclature, properties, and reactivity, as detailed in this guide, empowers researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

LookChem. (n.d.). Pent-4-YN-1-YL 4-methylbenzenesulfonate. Retrieved from LookChem website. [Link]

-